molecular formula C19H17N5O2S B2572023 N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide CAS No. 920466-10-0

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide

Cat. No.: B2572023
CAS No.: 920466-10-0
M. Wt: 379.44
InChI Key: ZGGRVDRMVDKWLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. Initially, 1-arylhydrazinecarbonitriles react with 2-chloro-4,5-dihydro-1H-imidazole to yield 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imines. These intermediates are then further converted into amides, sulfonamides, ureas, and thioureas .


Molecular Structure Analysis

The molecular structure of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide consists of a naphthalene core with a sulfonamide group and a tetrazole ring attached. The detailed structure can be visualized using spectroscopic techniques such as IR and NMR. Single-crystal X-ray analyses confirm the structures of related derivatives .


Physical and Chemical Properties Analysis

  • Cytotoxicity : Some derivatives inhibit the growth of cancer cell lines, including cervical and bladder cancer .

Scientific Research Applications

Molecular Structure and Theoretical Analysis

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide and its derivatives have been subjects of intense research due to their complex molecular structures and potential applications. For instance, a sulfonamide compound closely related to the query, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, was synthesized and characterized through various methods such as FTIR, NMR, X-ray diffraction, and thermal analysis. Theoretical analysis using Density Functional Theory (DFT) further provided insights into the molecular geometry, vibrational frequencies, atomic charges, frontier molecular orbitals, and molecular electrostatic potential of the compound, revealing intricate details about its stability and charge transfer mechanisms (Sarojini et al., 2012).

Molecular Imaging and Drug Monitoring

A derivative of the compound, 2-(5-(dimethylamino)naphthalene-1-sulfonamido)-2-(fluoromethyl)butanoic acid (NST732), part of the ApoSense family of compounds, shows promise in molecular imaging. Its ability for selective targeting, binding, and accumulation within cells undergoing apoptosis makes it suitable for monitoring antiapoptotic drug treatments. It also plays a role in blood clotting. The synthesis of its fluorine-18-radiolabeled analog aims at facilitating positron emission tomography studies, enhancing the capacity for detailed imaging (Basuli et al., 2012).

Sensing and Bioimaging Applications

A naphthalene-based sulfonamide Schiff base was discovered as a fluorescence turn-on probe for the selective detection of Al3+ ions. The probe showed a significant fluorescence enhancement in the presence of Al3+ and was effective for intracellular detection in cultured cells. Its antimicrobial activity and nonmutagenicity underscore its potential in biological sensing and imaging applications (Mondal et al., 2015).

Molecular Synthesis for PET Imaging

Carbon-11 labeled naphthalene-sulfonamides have been synthesized for PET imaging of human CCR8, a target relevant in the context of cancer and inflammatory diseases. The compounds showed potential as PET agents, offering insights into molecular processes within the human body (Wang et al., 2008).

Magnetic Anisotropy in Coordination Compounds

Research on cobalt(ii)-sulfonamide complexes provided insights into the relationship between magnetic anisotropy and coordination geometry. This study highlighted how geometric variations in coordination compounds can influence their magnetic properties, which is crucial for applications in magnetic materials and spintronics (Wu et al., 2019).

Safety and Hazards

  • Safety Note : Handle with care and follow safety precautions .

Properties

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-14-6-9-17(10-7-14)24-19(21-22-23-24)13-20-27(25,26)18-11-8-15-4-2-3-5-16(15)12-18/h2-12,20H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGRVDRMVDKWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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